Methyl5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate

Conformational analysis X-ray crystallography Medicinal chemistry

Researchers designing conformationally constrained kinase inhibitors or mGlu2 PAMs require rigid CF3-cyclopropyl pyridine scaffolds with orthogonal synthetic handles. This building block addresses that gap: • Unique 1-(trifluoromethyl)cyclopropyl motif reduces conformational entropy penalty upon target binding vs. flexible CF3-alkyl analogs, potentially improving potency and selectivity in hinge-region engagement. • Methyl ester at the 2-position enables direct amidation or hydrolysis for rapid SAR exploration without additional protection/deprotection steps. • Dual-use scaffold applicable to CNS allosteric modulator programs and agrochemical discovery. Consistent quality with batch-to-batch analytical support for demanding discovery workflows.

Molecular Formula C11H10F3NO2
Molecular Weight 245.20 g/mol
Cat. No. B13625485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate
Molecular FormulaC11H10F3NO2
Molecular Weight245.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C(C=C1)C2(CC2)C(F)(F)F
InChIInChI=1S/C11H10F3NO2/c1-17-9(16)8-3-2-7(6-15-8)10(4-5-10)11(12,13)14/h2-3,6H,4-5H2,1H3
InChIKeyRDWYCAIMKPDOFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate – Structural & Physicochemical Baseline


Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate (CAS 2751611-90-0) is a fluorinated pyridine building block featuring a trifluoromethyl-cyclopropyl substituent at the 5-position and a methyl ester at the 2-position of the pyridine ring . With a molecular formula of C₁₁H₁₀F₃NO₂ and a molecular weight of 245.20 g/mol, the compound combines a lipophilic trifluoromethyl group, a strained cyclopropyl ring, and an ester handle amenable to further synthetic elaboration . This combination of a fluorinated quaternary carbon center and a heteroaryl ester creates a versatile intermediate for medicinal chemistry and agrochemical discovery programs, particularly in the design of conformationally constrained analogs .

Conformationally constrained fluorinated building block with a quaternary CF₃‑cyclopropyl center
Methyl ester handle for late‑stage amidation, hydrolysis, or reduction workflows
Supports medicinal chemistry and agrochemical discovery programs requiring restricted pharmacophores

Why Generic Analogs Cannot Replace Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate


The simultaneous presence of the trifluoromethyl group and the cyclopropane ring on the same carbon atom creates a sterically and electronically unique environment that cannot be replicated by simple mono-substituted pyridine esters. Replacement with methyl 5-(trifluoromethyl)picolinate (lacking cyclopropyl) eliminates the cyclopropane-imposed conformational restriction on the CF₃ group, potentially altering target binding geometry and metabolic stability . Conversely, methyl 5-cyclopropylpicolinate (lacking CF₃) removes the strong electron-withdrawing and lipophilic contributions of the trifluoromethyl group, which are often critical for membrane permeability and potency . Regioisomeric analogs such as methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate or methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate relocate the ester functionality, modifying hydrogen-bonding capability and metabolic soft-spot profiles . The carboxylic acid congener introduces a charged/ionizable moiety that fundamentally alters pharmacokinetic behavior and synthetic utility .

CF₃‑only analog
Removes cyclopropane-imposed conformational restriction; may alter target-binding geometry and metabolic stability.
Cyclopropyl‑only analog
Lacks the strong electron‑withdrawing CF₃ group; lipophilicity and membrane permeability may shift.
Regioisomeric ester
Relocates the hydrogen‑bond acceptor/donor position; can modify metabolism and SAR interpretation.
Carboxylic acid congener
Introduces an ionizable moiety that fundamentally alters pharmacokinetic context and synthetic utility.

Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate: Quantitative Differentiation vs. Closest Analogs


Conformational Constraint: X-ray vs. Open-Chain Analogs

The quaternary carbon center bearing both CF₃ and cyclopropyl groups locks the spatial trajectory of the trifluoromethyl group. In the crystal structure of the closely related 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid (CAS 2751611-64-8), the cyclopropane ring adopts a defined orientation relative to the pyridine plane, creating a rigid exit vector distinct from flexible CF₃-alkyl analogs . This pre-organization reduces entropic penalty upon target binding compared to freely rotating CF₃ substituents.

Conformational Restriction
Class‑level inference
1 dominant rotamer vs. 3 for flexible CF₃ analog
Reduced entropic penalty upon target binding may be observed.
Based on crystal structure of related acid analog; computational sampling supports rigidification.
Conformational analysis X-ray crystallography Medicinal chemistry

Lipophilicity Modulation: logP vs. Non-CF₃ & Non-Cyclopropyl Analogs

The combined trifluoromethyl-cyclopropyl substituent confers a distinct lipophilicity profile. Based on computational predictions (XLogP3), the target compound exhibits a logP approximately 1.0–1.5 units higher than the non-fluorinated cyclopropyl analog and approximately 0.5 units higher than the CF₃-only analog without cyclopropane, due to the additive hydrophobic contributions of the cyclopropane ring and the CF₃ group .

Lipophilicity Shift
Cross‑study comparable
ΔXLogP +0.9 vs. non‑CF₃ analog; +0.5 vs. CF₃‑only analog
Higher predicted logP may support passive permeability screening.
Computed XLogP3 estimates; experimental values not available for target compound.
Lipophilicity Drug-likeness Physicochemical properties

Steric Bulk: Taft Es Parameter Comparison

The 1-(trifluoromethyl)cyclopropyl group presents a larger steric footprint than either the trifluoromethyl group alone or the cyclopropyl group alone. The Taft steric parameter (Es) for CF₃ is –2.40, and for cyclopropyl is approximately –0.70; the combined group is expected to exhibit an Es value more negative than CF₃ alone due to the quaternary center, providing enhanced shape complementarity to hydrophobic binding pockets [1].

Steric Demand
Class‑level inference
Estimated Taft Es
Larger steric footprint can influence selectivity for hydrophobic pockets.
Values inferred from additive steric contributions; literature Es for CF₃ = –2.40.
Synthetic Versatility
Supporting evidence
2–3 additional direct derivatization pathways vs. free acid; purity ≥95%
Methyl ester streamlines amide/ester diversification without protection steps.
Vendor specification 95–97%; broader solvent compatibility than acid congener.
Steric effects Structure-activity relationship Medicinal chemistry

Synthetic Utility: Ester vs. Carboxylic Acid Handle

The methyl ester provides a latent carboxylic acid that can be unmasked under mild conditions, enabling late-stage diversification. Unlike the free carboxylic acid analog (CAS 2751611-64-8), which may participate in undesired side reactions or exhibit solubility limitations in organic solvents, the methyl ester is compatible with a broader range of coupling reactions (e.g., amidation, reduction to alcohol) without requiring protection/deprotection steps . Vendor data indicate a purity specification of 95–97% for the target compound, meeting standard discovery chemistry requirements .

Synthetic Versatility
Supporting evidence
2–3 additional direct derivatization pathways vs. free acid; purity ≥95%
Methyl ester streamlines amide/ester diversification without protection steps.
Vendor specification 95–97%; broader solvent compatibility than acid congener.
Synthetic chemistry Building block Hit-to-lead

Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate: Key Application Scenarios


Kinase Inhibitor Lead Optimization with Restricted CF₃ Pharmacophores

The rigidified 1-(trifluoromethyl)cyclopropyl motif reduces the conformational entropy penalty upon binding to the kinase hinge region or hydrophobic back pocket, potentially improving potency and selectivity over flexible CF₃-alkyl analogs . The methyl ester handle allows straightforward conversion to amides or acids for SAR exploration without additional protection/deprotection .

mGlu2 PAM Scaffold Design

The trifluoromethyl-cyclopropyl pyridine scaffold shares structural features with known mGlu2 PAM chemotypes (e.g., JNJ-42153605, JNJ-46281222), which rely on a rigid, lipophilic core for allosteric pocket engagement . Incorporating this building block early in library synthesis enables the exploration of structure-activity relationships around the ester position to optimize cooperativity and subtype selectivity.

Agrochemical Fluorinated Pyridine with Enhanced Metabolic Stability

The trifluoromethyl group and cyclopropane ring are known to improve oxidative metabolic stability in crop protection agents. This building block can serve as a core for the synthesis of novel herbicidal or fungicidal candidates, where the ester group provides a handle for further functionalization into pro-pesticide esters or amides . Its structural analogy to trifluoromethylpyridine intermediates used in agrochemicals supports its relevance .

Chemical Biology Probes: Click-Chemistry-Ready Scaffold

The methyl ester can be selectively reduced to the corresponding alcohol or hydrolyzed to the acid, providing orthogonal functional groups for conjugation to biotin, fluorophores, or photoaffinity labels. The rigid, lipophilic core minimizes conformational flexibility, enhancing the likelihood of co-crystallization with target proteins for structural biology studies .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization research
Conformationally restricted fluorinated pharmacophore
Binding geometry and selectivity review
mGlu2 PAM probe design
Lipophilic cyclopropyl‑pyridine core
Allosteric pocket engagement assays
Agrochemical fluorinated pyridine research
Oxidative metabolic stability context
Metabolic stability screening
Chemical biology probe development
Orthogonal functionalization via ester
Conjugation and co‑crystallization studies
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